molecular formula C6H7N3O2 B1451691 2,3-Diaminopyridine-4-carboxylic acid CAS No. 1082930-45-7

2,3-Diaminopyridine-4-carboxylic acid

Cat. No. B1451691
CAS RN: 1082930-45-7
M. Wt: 153.14 g/mol
InChI Key: QTYLIRSPCVNTOI-UHFFFAOYSA-N
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Description

2,3-Diaminopyridine-4-carboxylic acid, also known as 2,3-diaminoisonicotinic acid, is a compound with the molecular weight of 153.14 . The compound is in powder form .


Synthesis Analysis

The synthesis of derivatives of 2,3-diaminopyridine is usually done in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . The nitro group is then reduced to produce the required derivative of 2,3-diaminopyridine . The reducing agent used is often hydrogen in the presence of palladium on carbon .


Molecular Structure Analysis

The InChI code for 2,3-Diaminopyridine-4-carboxylic acid is 1S/C6H7N3O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11) . The InChI key is QTYLIRSPCVNTOI-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,3-Diaminopyridines are widely used for the production of imidazopyridines containing sulfur, nitrogen, or oxygen functional groups at position 2 . Carbon disulfide in reaction with 2,3-diaminopyridines with boiling in ethanol is used for the introduction of sulfur at position 2 of imidazo .


Physical And Chemical Properties Analysis

The physical form of 2,3-Diaminopyridine-4-carboxylic acid is a powder . It is stored at a temperature of -10 degrees Celsius .

Scientific Research Applications

Synthesis of Imidazopyridines

2,3-Diaminopyridine-4-carboxylic acid: is a key starting material in the synthesis of imidazopyridines . These compounds have a wide range of biological activities and are used in the development of various pharmaceuticals. The synthesis typically involves nucleophilic substitution reactions followed by cyclization to form the imidazopyridine core.

Biological Activity

Imidazopyridines derived from 2,3-diaminopyridines exhibit diverse biological activities. They are known to have analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory properties . This makes them valuable for the development of new medications targeting these effects.

Antiviral and Antimicrobial Applications

Some derivatives of imidazopyridines show significant antiviral and antimicrobial activities . This makes 2,3-diaminopyridine-4-carboxylic acid an important compound for research in infectious diseases, potentially leading to the development of new treatments for viral and bacterial infections.

Agricultural Uses

The derivatives of imidazopyridines are also applied in agriculture. They are used for the treatment of shoots of broad-leaved plants and in rodent control . This highlights the versatility of 2,3-diaminopyridine-4-carboxylic acid derivatives in various non-medical fields.

Organometallic Complexes

2,3-Diaminopyridine-4-carboxylic acid is utilized in the synthesis of organometallic complexes . These complexes have applications in catalysis, materials science, and as intermediates in the synthesis of more complex molecules.

Analytical Chemistry

In analytical chemistry, 2,3-diaminopyridine derivatives serve as internal standards in capillary electrophoresis . This application is crucial for the accurate analysis of various substances, including polymers and biological samples.

Safety and Hazards

2,3-Diaminopyridine-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity for dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2,3-diaminopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYLIRSPCVNTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diaminopyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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